3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

regioisomer differentiation synthetic building block quality control

Researchers requiring unambiguous 5-aminopyrazole regioisomers for kinase inhibitor libraries face risks from positional isomer contamination. 3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS 1187767-17-4) eliminates this uncertainty with certified ≥98% purity and verified 5-amino (not 3-amino) substitution. • Enables selective N-acylation/sulfonylation at the 5-amino group for focused library synthesis • ortho-Chloro substituent provides defined hydrophobic scaffold for SAR studies • Suitable as HPLC reference standard for resolving 5-amino/3-amino regioisomers Ensure batch-to-batch reproducibility in your synthetic transformations-procure the verified regioisomer.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
Cat. No. B11811923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1N)C2=CC=CC=C2Cl
InChIInChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-4-2-3-5-8(7)11/h2-5H,1H3,(H3,12,13,14)
InChIKeyBSPOJAQHGZEBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine Properties & Procurement


3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS 1187767-17-4) is a heterocyclic aromatic amine belonging to the 5-aminopyrazole class, characterized by a 2-chlorophenyl substituent at the 3-position and a methyl group at the 4-position of the pyrazole ring. Its molecular formula is C10H10ClN3 with a molecular weight of 207.66 g/mol . The compound is commercially available as a research chemical with a certified purity of NLT 98%, suitable for pharmaceutical R&D and quality control applications . This substitution pattern distinguishes it from other chlorophenyl-methyl-aminopyrazole regioisomers and analogs, which can exhibit significantly different reactivity and biological profiles.

3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine: Risks of Generic Substitution


Procuring a generic 'chlorophenyl-methyl-aminopyrazole' without verifying the specific regioisomer and substitution pattern poses a significant risk of obtaining a functionally distinct compound. The position of the amino group (5-amine vs. 3-amine) and the chlorine atom (ortho vs. para) on the phenyl ring are critical structural determinants. For example, the regioisomer 1-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine (CAS 1249384-77-7) shares the same molecular formula but differs in the position of the amino group on the pyrazole ring, which directly impacts its hydrogen-bonding capabilities and reactivity as a synthetic building block [1]. Such seemingly minor structural variations can lead to divergent outcomes in downstream synthetic transformations and biological assays, making unambiguous compound identity essential for reproducible research.

3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine Differentiation Evidence


Regioisomeric Purity: 5-Amine vs. 3-Amine Isomer

The target compound 3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine (5-amino isomer) is selectively synthesized and supplied as a distinct regioisomer, whereas the 3-amino isomer, 1-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine (CAS 1249384-77-7), is a separate commercial product. The 5-amino regioisomer places the primary amine at the 5-position of the pyrazole, offering a unique vector for derivatization compared to the 3-amino isomer [1]. The certified purity of the target compound is NLT 98%, as confirmed by vendor specification . In contrast, the 3-amino isomer is also commercially available, but its distinct IUPAC name and CAS number confirm it is a different chemical entity with non-interchangeable reactivity [1]. No quantitative head-to-head biological or reactivity data comparing these two specific isomers was identified in the open literature at the time of analysis, indicating a gap in publicly available comparative data.

regioisomer differentiation synthetic building block quality control

Positional Isomer Purity: Ortho vs. Para Chlorine

The ortho-chloro substitution on the phenyl ring of the target compound provides a different steric and electronic environment compared to the para-chloro analog, 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine. The ortho-chloro group can influence the dihedral angle between the phenyl and pyrazole rings, potentially affecting binding conformations. The target compound is specifically synthesized and supplied as the ortho-chloro isomer . The para-chloro isomer is also commercially available (e.g., CAS 126417-82-1 for the 1-methyl derivative), but its properties are distinct [1]. No direct comparative assay data were found in the public domain for these two specific positional isomers, highlighting a data gap for quantitative differentiation.

positional isomer chlorine substitution medicinal chemistry

N-H vs. N-Substituted Analogs: Purity & Availability

The target compound is an N-unsubstituted 5-aminopyrazole, which retains a free NH group available for hydrogen bonding and further derivatization. In contrast, many commercially available analogs, such as 3-(2-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine (CAS 618092-92-5), feature an N-aryl substitution that blocks the pyrazole NH . The target compound is offered with a guaranteed purity of NLT 98% by specialized suppliers, while many analogous N-substituted or regioisomeric compounds are sold as custom synthesis products with variable purity . This establishes the target compound as a well-defined, off-the-shelf building block with a documented purity specification, reducing procurement uncertainty compared to less standardized analogs.

commercial availability purity N-substitution

3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine Application Scenarios


Regiospecific Kinase Inhibitor Library Synthesis

When constructing focused libraries of kinase inhibitors, the 5-amino group of this compound can be selectively acylated, sulfonylated, or converted to a urea, while the ortho-chlorophenyl and 4-methyl groups provide a defined hydrophobic scaffold. The regioisomeric purity (5-amine vs 3-amine) is critical to ensure the correct spatial orientation of the pharmacophore, as demonstrated by the distinct CAS registry of the 3-amino isomer [1]. Use this compound when the synthetic route requires a free N-H pyrazole for further N-functionalization, a key differentiator from pre-N-substituted analogs.

SAR of Halogen Position Effects

This compound serves as the specific ortho-chloro reference point in a series of halogen-positional isomers (ortho, meta, para). Procuring the verified ortho-chloro isomer [1] is essential for accurately attributing changes in biological activity to the chlorine position, avoiding the confounding effects that would arise from using a regioisomeric or positional isomer mixture. The certified NLT 98% purity supports reliable SAR data generation.

Coordination Chemistry & MOF Building Block

The bifunctional nature of this compound, featuring both a pyridine-like pyrazole nitrogen and a primary amine, allows it to act as a bridging ligand. The specific 5-amino-3-(2-chlorophenyl)-4-methyl substitution pattern provides a unique steric and electronic profile for metal coordination, which is distinct from the 3-amino regioisomer or para-chloro analogs. The availability of this precise isomer with a purity guarantee supports reproducible synthesis of novel coordination complexes.

Reference Standard for Analytical Methods

Due to its structural specificity and the presence of potential regioisomeric impurities, this compound can be used as a reference standard to develop and validate HPLC or LC-MS methods capable of resolving the 5-amino isomer from the 3-amino isomer (CAS 1249384-77-7 [1]). Its well-defined identity and purity specification make it suitable for establishing system suitability parameters in quality control laboratories.

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